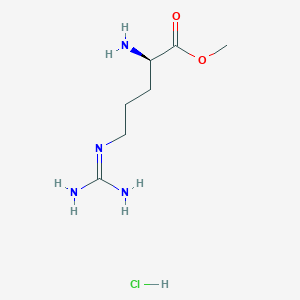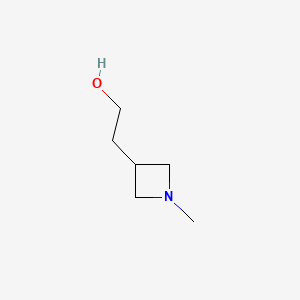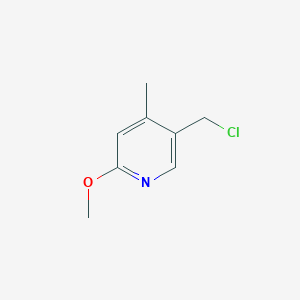
6-Bromo-5-fluoroquinoline
Vue d'ensemble
Description
6-Bromo-5-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 6-Bromo-5-fluoroquinoline involves a reaction with sulfuric acid and iron (II) sulfate in nitrobenzene . The mixture is heated gently and then boiled for five hours. After the first vigorous reaction, nitrobenzene is removed by distillation in vacuo .Molecular Structure Analysis
The molecular structure of 6-Bromo-5-fluoroquinoline is represented by the InChI code1S/C9H5BrFN/c10-7-3-4-8-6 (9 (7)11)2-1-5-12-8/h1-5H . The molecular weight is 226.05 g/mol . Physical And Chemical Properties Analysis
6-Bromo-5-fluoroquinoline is a solid substance . It should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research
6-Bromo-5-fluoroquinoline is a type of fluorinated isoquinoline . Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities , making them valuable in the development of new drugs.
Material Science
Fluorinated isoquinolines, including 6-Bromo-5-fluoroquinoline, are also used in material science due to their light-emitting properties . This makes them potentially useful in the development of organic light-emitting diodes .
Agricultural Science
Isoquinolines, including those that are fluorinated like 6-Bromo-5-fluoroquinoline, are essential in agricultural sciences . They can exhibit various bioactivities, which can be useful in the development of new agrochemicals .
Chemical Synthesis
6-Bromo-5-fluoroquinoline can be used in chemical synthesis. For example, it can undergo electrophilic substitution . This property can be exploited in the synthesis of other complex organic compounds .
Neurological Research
Some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . As a result, 6-Bromo-5-fluoroquinoline and similar compounds could be used in neurological research to better understand these diseases and develop potential treatments .
Supramolecular Chemistry
Fluorinated isoquinolines, including 6-Bromo-5-fluoroquinoline, can be used in supramolecular chemistry . Their unique properties can be exploited in the design and synthesis of new supramolecular systems .
Mécanisme D'action
6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .
Mode of Action:
The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNILQRRTOQGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoroquinoline | |
CAS RN |
127827-51-4 | |
| Record name | 6-Bromo-5-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127827-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-5-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)


![7-cyclopropyl-3-((methylamino)methyl)thieno[3,2-b]pyridin-5(4H)-one](/img/no-structure.png)
![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)
